N-Methyl-1,3-propanediamine

Catalog No.
S704219
CAS No.
6291-84-5
M.F
C4H12N2
M. Wt
88.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-1,3-propanediamine

CAS Number

6291-84-5

Product Name

N-Methyl-1,3-propanediamine

IUPAC Name

N'-methylpropane-1,3-diamine

Molecular Formula

C4H12N2

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C4H12N2/c1-6-4-2-3-5/h6H,2-5H2,1H3

InChI Key

QHJABUZHRJTCAR-UHFFFAOYSA-N

SMILES

CNCCCN

Solubility

greater than or equal to 100 mg/mL at 66° F (NTP, 1992)

Synonyms

(3-Aminopropyl)methylamine; 1-(N-Methylamino)-3-aminopropane; 1-Amino-3-(methylamino)propane; 3-(Methylamino)-1-propylamine; 3-(Methylamino)propylamine; 3-Amino-1-(methylamino)propane; Koei 3306; Methylaminopropylamine; N-(3-Aminopropyl)-N-methylamin

Canonical SMILES

CNCCCN

N-Methyl-1,3-propanediamine is an organic compound with the molecular formula C4H12N2\text{C}_4\text{H}_{12}\text{N}_2 and a CAS number of 6291-84-5. This compound features a linear structure characterized by a methyl group attached to one of the nitrogen atoms in a propanediamine framework. Its chemical structure can be represented as:

text
H2N-CH(CH3)-CH2-CH2-NH2

N-Methyl-1,3-propanediamine is known for its role in various

Structure-Directing Agent in Material Synthesis

One of the primary research applications of MeDAP lies in its ability to act as a structure-directing agent in the synthesis of crystalline aluminophosphates. These are a specific class of porous materials with potential applications in catalysis, separation, and ion exchange.

Studies have shown that MeDAP can influence the arrangement of atoms during the synthesis process, leading to the formation of aluminophosphates with specific structures and properties. For instance, research published in the Journal of the American Chemical Society demonstrated the use of MeDAP in the synthesis of two novel aluminophosphate frameworks with potential applications in catalysis [1].

Source

, including:

  • Acid-Base Reactions: It can neutralize acids, forming salts and water. This reaction is exothermic and can lead to the release of heat .
  • Formation of Complexes: It has been studied for its ability to form complexes with transition metals, such as nickel(II), which can undergo thermal isomerization and decomposition .
  • Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

While specific biological activities of N-Methyl-1,3-propanediamine are not extensively documented, compounds with similar structures often exhibit significant biological properties. Amine compounds can act as neurotransmitter precursors or influence various biological pathways due to their basic nature and ability to form hydrogen bonds.

Several methods exist for synthesizing N-Methyl-1,3-propanediamine:

  • Alkylation of 1,3-Propanediamine: This method involves the alkylation of 1,3-propanediamine using methyl iodide or another suitable methylating agent.
  • Reductive Amination: This process entails the reaction of an appropriate aldehyde or ketone with ammonia followed by reduction to form the desired amine.
  • Hydrogenation: Starting from suitable precursors, hydrogenation can be employed to yield N-Methyl-1,3-propanediamine under catalytic conditions.

N-Methyl-1,3-propanediamine finds use in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Polymer Chemistry: This compound is utilized in the production of polyurethanes and other polymers due to its reactivity with isocyanates.
  • Corrosion Inhibitors: Its amine functionality makes it suitable for use in formulations aimed at preventing corrosion.

N-Methyl-1,3-propanediamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaNotable Features
1,3-PropanediamineC3H10N2Lacks methyl substitution; simpler structure
N,N-Dimethyl-1,3-propanediamineC5H15N2Contains two methyl groups; higher steric hindrance
EthylenediamineC2H8N2Shorter chain; used primarily as a chelating agent

N-Methyl-1,3-propanediamine stands out due to its specific methyl substitution which influences its reactivity and applications compared to these similar compounds.

Physical Description

3-methylaminopropylamine is a dark amber liquid. (NTP, 1992)

XLogP3

-0.8

Boiling Point

282 to 286 °F at 760 mm Hg (NTP, 1992)

Flash Point

96 °F (NTP, 1992)

Density

0.844 (NTP, 1992)

UNII

4YP367238K

GHS Hazard Statements

Aggregated GHS information provided by 500 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302+H332 (88.2%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (97.6%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.8%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (89%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

6291-84-5

Wikipedia

N-methyl-1,3-propanediamine

General Manufacturing Information

1,3-Propanediamine, N1-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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